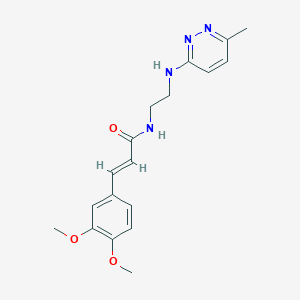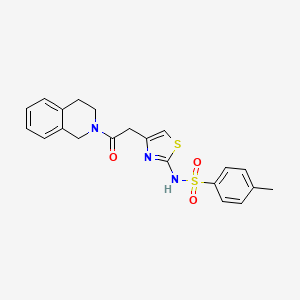
E3 Ligase Ligand-Linker Conjugates 23 TFA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
E3 Ligase Ligand-Linker Conjugates 23 (TFA) is a synthesized compound that incorporates an E3 ligase ligand and a linker used in PROTAC technology .
Synthesis Analysis
The synthesis of E3 Ligase Ligand-Linker Conjugates 23 involves the combination of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice . The development of small-molecule E3 binders with favorable physicochemical profiles has aided the design of PROTACs .Molecular Structure Analysis
The molecular structure of E3 Ligase Ligand-Linker Conjugates 23 is complex, involving a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase .Chemical Reactions Analysis
E3 Ligase Ligand-Linker Conjugates 23 is part of a class of heterobifunctional compounds known as PROTACs. These compounds are involved in targeted protein degradation, a process that has proven its great therapeutic potential and usefulness as molecular biology tools .Aplicaciones Científicas De Investigación
- Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 TFA is used as a synthetic E3 ligase ligand-linker conjugate in PROTAC technology. PROTACs are bifunctional molecules that recruit E3 ligases to degrade specific target proteins. By linking the Thalidomide-based cereblon ligand with a 3-unit PEG linker, this compound enables the efficient degradation of target proteins through induced proximity with ubiquitin ligases .
- Researchers have identified Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 TFA as a covalent E3 ligase recruiter. When conjugated with the CDK9 inhibitor SNS-032, it potently degrades CDK9 in a ubiquitin-proteasome-dependent manner. This conjugate, known as “955,” exhibits greater potency against various tumor cells compared to SNS-032 alone .
- The compound’s role as an E3 ligase ligand-linker conjugate accelerates PROTAC discovery. Researchers use it to build PROTAC molecules, which can selectively degrade disease-associated proteins. By exploiting the ubiquitin-dependent proteolysis system, Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 TFA contributes to drug development efforts .
- Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 TFA has been investigated alongside other E3 ligase ligands. These studies aim to discover new ligands that can effectively recruit E3 ligases for targeted protein degradation. The compound’s potential extends beyond CDK9, making it relevant for broader E3 ligase-based approaches .
- The salt form of Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 TFA typically exhibits better water solubility and stability than the free form. This property enhances its suitability for biological studies and potential therapeutic applications .
Proteolysis Targeting Chimeras (PROTACs)
CDK9 Degradation
Drug Discovery and Development
Exploring Different E3 Ubiquitin Ligases
Enhancing Water Solubility and Stability
Direcciones Futuras
The field of E3 ligase ligand-linker conjugates, including E3 Ligase Ligand-Linker Conjugates 23, has grown substantially in recent years, mainly due to advancements in the discovery of non-peptidic E3 ligase ligands . The pool of over 600 human E3 ligases is full of untapped potential, which is why expanding the artillery of E3 ligands could contribute to broadening the scope of targeted protein degradation .
Propiedades
IUPAC Name |
N-[2-[3-[3-(2-aminoethoxy)propoxy]propoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O9.C2HF3O2/c26-8-14-36-12-2-10-35-11-3-13-37-15-9-27-21(31)16-38-19-5-1-4-17-22(19)25(34)29(24(17)33)18-6-7-20(30)28-23(18)32;3-2(4,5)1(6)7/h1,4-5,18H,2-3,6-16,26H2,(H,27,31)(H,28,30,32);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQMWZARPGGRIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCCOCCCOCCN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35F3N4O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
E3 Ligase Ligand-Linker Conjugates 23 TFA | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Cyclopropyl-4-methyl-6-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2626446.png)
![2-[(4-nitrophenyl)methylsulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B2626448.png)
![N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2626449.png)
![2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2626456.png)
![4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2626458.png)
![[4-[(2,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2626459.png)
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2626461.png)
![Methyl 4-[(methylamino)methyl]benzoate](/img/structure/B2626462.png)

![1-(4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)ethanone](/img/structure/B2626464.png)